7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
“7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 .
Synthesis Analysis
Benzodiazepines, including “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”, have a wide spectrum of valuable pharmacological effects and are among the leading drugs commonly prescribed for various pathologies . The synthesis of benzodiazepines has been described in the context of continuous flow chemistry, which is an efficient tool for chemists to access highly demanded active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is represented by the InChI code 1S/C9H11ClN2/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
.
Physical And Chemical Properties Analysis
The compound “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” has a predicted boiling point of 325.0±42.0 °C and a predicted density of 1.155±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Methods : A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, closely related to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, was developed using aromatic diamine, Meldrum's acid, and isocyanide, without any catalyst or activation (Shaabani et al., 2009).
Molecular Geometry Studies : Spectroscopic and quantum chemical studies have been conducted to elucidate the molecular geometry of 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione, providing insights into its vibrational frequencies, molecular orbitals, and potential for electrophilic and nucleophilic attack (Sylaja et al., 2016).
Complex Formation Studies : Research on diazepam, an important derivative of 1,4-benzodiazepine, has investigated its complex formation constants with lanthanide(III) metal ions in various temperature conditions, providing valuable insights into the compound's behavior in different environments (Bayes et al., 2012).
Biological Activity and Applications
Analgesic Properties : Novel derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were designed and synthesized, showing potent analgesic properties and modulating activity for Transient receptor potential vanilloid 1 (Liu et al., 2018).
Cytotoxicity and Enzyme Inhibition : Palladacycles derived from 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one were evaluated for in vitro cytotoxic activity and as cathepsin B inhibitors, an enzyme implicated in cancer-related events (Spencer et al., 2009).
Ring Contraction Mechanism Studies : Enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, yielding quinolone-2,4-diones, provides an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).
Safety And Hazards
properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKODBURRKASTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618820 | |
Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
57756-37-3 | |
Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57756-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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